2,4-dichloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
The compound 2,4-dichloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex molecule featuring a dichlorinated benzamide core, an indole-thioether linkage, and a thiazole ring. These moieties are pharmacologically significant: benzamide derivatives are known for their role in drug design (e.g., enzyme inhibition), indole scaffolds are prevalent in bioactive molecules, and thiazoles are associated with antimicrobial and anticancer properties .
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2S2/c23-14-5-6-15(17(24)11-14)21(30)25-7-9-28-12-19(16-3-1-2-4-18(16)28)32-13-20(29)27-22-26-8-10-31-22/h1-6,8,10-12H,7,9,13H2,(H,25,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBKIMZSXKKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dichloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including the presence of thiazole and indole moieties, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Dichloro substitution at positions 2 and 4 on the benzamide ring.
- A thiazole ring linked through a thioether bond to an indole structure.
This unique combination contributes to its pharmacological profile and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial activities. Specifically, the compound has shown promising results against various fungal strains. The thiazole ring enhances its interaction with biological targets, making it a valuable candidate for further development in antimicrobial therapies.
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various studies. For instance:
- In vitro assays demonstrated that derivatives of thiazoles exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A-431 (skin cancer). The IC50 values for these compounds ranged from 1.8 µM/mL to 4.5 µM/mL , indicating potent activity compared to standard drugs like doxorubicin .
The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring significantly enhance cytotoxic activity, emphasizing the importance of molecular modifications in developing effective anticancer agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. For example:
- The compound showed strong binding affinity to dihydrofolate reductase (DHFR) , a key enzyme involved in folate metabolism, with a ΔG value of −9.0 kcal/mol . This suggests that it may act as a potent inhibitor of DHFR, surpassing several known analogues in terms of binding strength .
Case Studies
- Antifungal Activity : A study highlighted that derivatives similar to our compound displayed significant antifungal properties against Candida species, suggesting its potential as an antifungal agent in clinical settings.
- Cytotoxicity Against Cancer Cell Lines : In another study, compounds structurally related to this compound were tested against multiple cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2,4-Dichloro-N-(5-methyl-4-phenylthiazol-2-yl)benzamide | Thiazole derivative with methyl substitution | Antifungal | Lacks triazole component |
| 2-(5-Methylthiazol-2-yl)-N-(4-chlorobenzoyl)acetamide | Contains thiazole and acetamide moieties | Antimicrobial | Different functional groups |
| N-(4-Methylthiazol-5-yl)-benzamide | Simple thiazole-benzamide structure | Moderate activity against bacteria | No triazole or sulfur components |
This table illustrates how variations in structural features can influence biological activity, highlighting the unique advantages of the target compound.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The thiazole moiety has been shown to enhance the antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Pathogen | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 18 | |
| Candida albicans | 15 |
These results suggest that the compound could serve as a novel antimicrobial agent, particularly effective against Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that similar thiazole-containing compounds can induce apoptosis in cancer cell lines. For instance, thiazole derivatives have demonstrated selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values indicating strong anticancer potential.
Case Study: Thiazole Derivatives Against Cancer Cells
In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting cell proliferation .
Industrial Applications
Beyond medicinal uses, the synthetic pathways for producing this compound are relevant for industrial applications. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the benzamide core through coupling reactions.
- Optimization for high yield and purity using modern synthetic techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and their key distinctions are summarized below:
Structural and Functional Divergences
- Benzamide vs. Thiadiazole Backbone : The target compound’s benzamide core differentiates it from 1,3,4-thiadiazole derivatives (e.g., ), which exhibit enhanced π-conjugation for fluorescence but lack the indole-thioether moiety.
- Thiazol-2-ylamino Group: Unlike acetohydrazide-linked thiazoles (e.g., ), the target’s oxoethyl-thiazolylamino group may enhance hydrogen-bonding interactions in molecular docking studies .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
The compound can be synthesized via multi-step reactions involving:
- Thioether linkage formation : Reacting a thiol-containing indole intermediate (e.g., 3-mercaptoindole derivatives) with a thiazole-substituted α-ketoamide under acidic catalysis, followed by coupling with 2,4-dichlorobenzoyl chloride .
- Reflux conditions : Ethanol or DMF as solvents with glacial acetic acid as a catalyst, as seen in analogous triazole and thiosemicarbazone syntheses .
- Purification : Column chromatography using silica gel and dichloromethane/methanol gradients to isolate the final product .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., thiazole protons at δ 7.2–7.8 ppm, indole NH at δ 10.5–11.0 ppm) .
- IR spectroscopy : Peaks at ~1650–1700 cm (amide C=O stretch) and ~2550 cm (S-H stretch in intermediates) .
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Use DMSO for initial stock solutions (≤10 mM), followed by dilution in PBS or cell culture media .
- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for similar compounds?
- Catalyst screening : Test alternatives like p-toluenesulfonic acid (PTSA) vs. acetic acid for thioether bond formation .
- Reaction monitoring : Use TLC or in situ IR to identify side products (e.g., disulfide formation) and adjust stoichiometry .
- Scale-up considerations : Pilot reactions under inert atmospheres (N/Ar) to minimize oxidation of thiol intermediates .
Q. How do structural modifications at the thiazole ring influence bioactivity?
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO) at the thiazole C-5 position to enhance antimicrobial activity, as observed in related thiadiazole derivatives .
- SAR studies : Compare IC values against cancer cell lines (e.g., MCF-7, HepG2) for analogs with methyl, ethyl, or phenyl substitutions on the thiazole .
- Computational modeling : Perform docking studies with target proteins (e.g., EGFR kinase) to predict binding affinities .
Q. What mechanistic insights exist for the compound’s biological activity?
- Apoptosis induction : Assess caspase-3/7 activation in treated cells via fluorometric assays .
- Reactive oxygen species (ROS) : Measure intracellular ROS levels using DCFH-DA probes to evaluate oxidative stress pathways .
- Enzyme inhibition : Screen against kinases (e.g., CDK2, Aurora B) using ATP-competitive binding assays .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in spectral data across studies?
- Cross-validation : Compare NMR chemical shifts with structurally similar compounds (e.g., indole-thiazole hybrids) .
- Crystallography : Obtain single-crystal X-ray structures to resolve ambiguities in substituent orientation .
- Collaborative verification : Share raw data with independent labs to confirm reproducibility .
Q. What computational tools are recommended for predicting physicochemical properties?
- Software : Use ChemAxon’s MarvinSuite for logP, pKa, and solubility predictions .
- Molecular dynamics : Simulate membrane permeability via GROMACS or AMBER force fields .
- ADMET profiling : Employ SwissADME or ADMETLab 2.0 to assess toxicity and pharmacokinetics .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
